1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one
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Overview
Description
1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is an organic compound with the molecular formula C11H10F2O. This compound is part of the indanone family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of two fluorine atoms and a ketone group at specific positions in the molecule imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one typically involves the fluorination of a suitable precursor, such as 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ketone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A non-fluorinated analog with similar structural features but different reactivity and properties.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another fluorinated indanone derivative used in organic photovoltaic devices.
Uniqueness: 1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-one is unique due to the specific positioning of the fluorine atoms and the ketone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10F2O |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanone |
InChI |
InChI=1S/C11H10F2O/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4H,5-6H2,1H3 |
InChI Key |
NRJBPPGHRHNTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCC(C2=CC=C1)(F)F |
Origin of Product |
United States |
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